molecular formula C14H14N6OS B15352214 5-(4-Morpholino-thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine

5-(4-Morpholino-thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine

Cat. No.: B15352214
M. Wt: 314.37 g/mol
InChI Key: OCVPDJPZJKVHFR-UHFFFAOYSA-N
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Description

5-(4-Morpholino-thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine is a heterocyclic compound that belongs to the thienopyrimidine class. Thienopyrimidines are known for their diverse biological activities and are widely studied in medicinal chemistry due to their structural similarity to purines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Morpholino-thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine typically involves the following steps:

  • Formation of Thieno[3,2-d]pyrimidin-2-yl: This can be achieved by reacting appropriate thieno[3,2-d]pyrimidine precursors with morpholine under specific reaction conditions.

  • Amination: The resulting intermediate is then subjected to amination to introduce the pyrimidin-2-amine group.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Morpholino-thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

  • Oxidation: Conversion of the thieno[3,2-d]pyrimidin-2-yl group to its corresponding oxidized derivatives.

  • Reduction: Reduction of the pyrimidin-2-amine group to produce amines.

  • Substitution: Replacement of the morpholino group with other functional groups to create derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidized thienopyrimidines.

  • Reduction: Reduced amines.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

5-(4-Morpholino-thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine has significant applications in various fields:

  • Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: Investigated for its potential biological activities, including anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors involved in cellular processes, leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

5-(4-Morpholino-thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine is compared with other thienopyrimidine derivatives, highlighting its unique properties and potential advantages. Similar compounds include:

  • Thieno[3,2-d]pyrimidin-2-ylamine

  • 4-Morpholino-thieno[3,2-d]pyrimidin-2-ylamine

  • 5-(4-Morpholino-thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-ol

These compounds share structural similarities but may differ in their biological activities and applications.

Properties

Molecular Formula

C14H14N6OS

Molecular Weight

314.37 g/mol

IUPAC Name

5-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C14H14N6OS/c15-14-16-7-9(8-17-14)12-18-10-1-6-22-11(10)13(19-12)20-2-4-21-5-3-20/h1,6-8H,2-5H2,(H2,15,16,17)

InChI Key

OCVPDJPZJKVHFR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CN=C(N=C4)N

Origin of Product

United States

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